REACTION_CXSMILES
|
[CH:1]12[CH2:9][C:8](=[O:10])[O:7][CH:6]1[CH2:5][CH2:4][CH:3]=[CH:2]2.[H-].C([Al+]CC(C)C)C(C)C.Cl>C(Cl)Cl>[CH:1]12[CH2:9][CH:8]([OH:10])[O:7][CH:6]1[CH2:5][CH2:4][CH:3]=[CH:2]2 |f:1.2|
|
Name
|
7-oxabicyclo[4.3.0]non-2-en-8-one
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C12C=CCCC2OC(C1)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 0.5 hour
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The layers which formed
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice more with methylene chloride
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed with brine
|
Type
|
EXTRACTION
|
Details
|
The washed extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C12C=CCCC2OC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |